molecular formula C19H19BrN2O B223054 N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide CAS No. 170658-12-5

N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide

Cat. No. B223054
CAS RN: 170658-12-5
M. Wt: 371.3 g/mol
InChI Key: SRTQUJSFKBLKDI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways that are involved in cell growth and survival. Specifically, N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has been shown to inhibit the activity of several enzymes that are involved in the synthesis of estrogen, which is known to promote the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has been shown to exhibit a range of other biological activities. For example, it has been found to have anti-inflammatory effects, as well as antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential directions for future research on N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide, as well as its potential applications in the treatment of other diseases beyond cancer. Finally, there is a need for more comprehensive toxicity studies to determine the safety and potential side effects of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide in humans.

Synthesis Methods

The synthesis of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves the reaction of 4-bromobenzaldehyde with 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to yield the final compound.

Scientific Research Applications

N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has been the subject of numerous scientific studies, with a particular focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.

properties

CAS RN

170658-12-5

Product Name

N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

InChI

InChI=1S/C19H19BrN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+

InChI Key

SRTQUJSFKBLKDI-GZTJUZNOSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Br)/N1)C

SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C

synonyms

(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-yliden e)acetamide

Origin of Product

United States

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